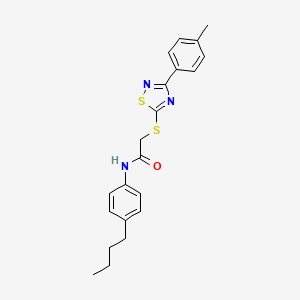

N-(4-butylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

描述

N-(4-butylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 3-position with a p-tolyl (para-methylphenyl) group and at the 5-position with a thioether-linked acetamide moiety. The acetamide side chain is further substituted with a 4-butylphenyl group.

属性

IUPAC Name |

N-(4-butylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS2/c1-3-4-5-16-8-12-18(13-9-16)22-19(25)14-26-21-23-20(24-27-21)17-10-6-15(2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIYTKLXYWHWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves a multi-step process. One common method includes the reaction of 4-butylaniline with p-tolyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using a suitable oxidizing agent, such as hydrogen peroxide, to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with chloroacetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Key Structural Features and Reactivity Hotspots

The molecule contains three reactive regions:

-

1,2,4-Thiadiazole ring : Electrophilic at C-3 and C-5 due to electron-withdrawing sulfur and nitrogen atoms.

-

Thioether bridge (-S-) : Susceptible to nucleophilic substitution or oxidation.

-

Acetamide group : Amide bond hydrolysis and para-substituted aromatic ring reactivity (e.g., electrophilic substitution).

2.1. Formation of the 1,2,4-Thiadiazole Core

The 3-(p-tolyl)-1,2,4-thiadiazol-5-yl moiety is typically synthesized via cyclocondensation of thioamide precursors. For example:

-

Route A : Reaction of p-tolyl thioamide with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the thiadiazole ring .

-

Route B : Oxidative cyclization of thiosemicarbazides with aromatic aldehydes (e.g., p-tolualdehyde) using POCl₃ as a catalyst .

2.3. Amide Bond Formation with 4-Butylphenylamine

The final acetamide group is introduced via:

-

Coupling : Reaction of 2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetic acid with 4-butylphenylamine using EDCI/HOBt or DCC as coupling agents .

3.1. Electrophilic Aromatic Substitution

The p-tolyl substituent undergoes reactions such as:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups.

3.2. Thioether Oxidation

The -S- bridge oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using:

3.3. Amide Hydrolysis

The acetamide group hydrolyzes under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield the corresponding carboxylic acid .

Comparative Reaction Yields

Biological Activity and SAR Insights

While direct data for this compound is limited, structurally related 1,2,4-thiadiazoles exhibit:

-

Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., -NO₂) on the aromatic ring .

-

Anticancer potential : Thioacetamide derivatives show IC₅₀ values <10 μM against breast cancer (MDA-MB-231) .

Stability and Degradation Pathways

科学研究应用

Synthesis and Characterization

The synthesis of N-(4-butylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves multi-step reactions that include the formation of thiadiazole derivatives followed by acetamide coupling. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures to this compound demonstrate effective inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

This compound has also been evaluated for its anticancer activity. Studies have reported that thiadiazole derivatives can induce apoptosis in cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Studies

A study conducted on related thiadiazole compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli. The compounds were tested using the disc diffusion method and showed zones of inhibition comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Anticancer Evaluations

In vitro assays have revealed that this compound exhibits cytotoxic effects on several cancer cell lines. For example, the compound was found to significantly reduce cell viability in MCF7 cells with an IC50 value indicating effective potency . Molecular docking studies further suggested that the compound binds effectively to target proteins involved in cancer progression .

Comparative Data Table

| Property | This compound | Related Thiadiazole Compounds |

|---|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria | Similar efficacy observed |

| Anticancer Activity | Induces apoptosis in MCF7 cells | Effective against multiple cancer lines |

| IC50 Value | Specific IC50 values vary by study | Comparable values reported |

| Mechanism of Action | Disruption of cellular signaling pathways | Similar mechanisms proposed |

作用机制

The mechanism of action of N-(4-butylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variants

- Triazole vs. Thiadiazole Derivatives: OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) shares the acetamide and 4-butylphenyl substituents but replaces the thiadiazole with a triazole ring. OLC15 acts as a potent Orco ion channel antagonist in insects, highlighting the importance of the triazole core for this activity . In contrast, the thiadiazole core in the target compound may confer distinct electronic properties (e.g., increased polarity due to sulfur) and altered target specificity. Compound AS111 (2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide) demonstrates anti-inflammatory activity 1.28 times stronger than diclofenac, emphasizing the role of the triazole-pyridyl combination and aryl substituents in modulating efficacy .

Substituent Modifications

- Aryl Group Variations :

- The p-tolyl group in the target compound (para-methylphenyl) contrasts with 3-methylphenyl in AS111 and 4-fluorophenyl in 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3). These substituents influence lipophilicity and steric interactions, which can affect bioavailability and target binding .

- The 4-butylphenyl substituent on the acetamide side chain is a distinguishing feature. In N-(4-butylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide (CAS 303091-25-0), the tetrazole core and phenyl group alter electronic density and metabolic stability compared to the thiadiazole-p-tolyl system .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (C19H21N3OS2, ~379.5 g/mol) is heavier than OLC15 (C20H23N5OS, ~397.5 g/mol) but lighter than tetrazole derivatives like CAS 303091-25-0 (C19H21N5OS, ~367.5 g/mol).

- Thermal Stability :

- Thiadiazoles generally exhibit higher thermal stability than triazoles due to aromaticity and sulfur’s electronegativity, which could favor synthetic scalability .

生物活性

N-(4-butylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the formation of the thiadiazole ring through reactions involving thiosemicarbazide and p-tolyl isothiocyanate. Subsequent acylation with an appropriate acyl chloride leads to the final product. The general reaction scheme can be summarized as follows:

-

Formation of Thiadiazole Ring :

- Reactants: Thiosemicarbazide + p-tolyl isothiocyanate

- Conditions: Reflux in ethanol or acetonitrile

-

Acylation Reaction :

- Reactants: Thiadiazole derivative + 4-butylphenylacetyl chloride

- Conditions: Base (e.g., triethylamine)

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

- Cytotoxicity : Compounds in this class have shown significant cytotoxic effects against various human cancer cell lines. For example, derivatives exhibited IC50 values ranging from 3.58 to 15.36 µM against cancer cell lines such as K562 (chronic myelogenous leukemia), indicating potent activity against tumor cells while demonstrating lower toxicity towards normal cells .

- Mechanism of Action : The mechanism often involves inhibition of key enzymes such as BRAF and VEGFR-2, leading to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that a related compound caused G2-M and S-phase cycle arrest and increased apoptotic cell populations significantly compared to untreated controls .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties:

- Antibacterial Effects : Some derivatives have demonstrated notable antibacterial activity against strains such as Xanthomonas oryzae. For example, specific compounds showed inhibition rates exceeding 50% at concentrations as low as 100 μg/mL .

Case Studies

- Study on Antitumor Effects :

- Evaluation of Antimicrobial Properties :

Research Findings Summary Table

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-butylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

- Methodological Answer : The compound’s core structure involves a 1,2,4-thiadiazole ring linked via a thioether to an acetamide group. A plausible synthesis involves:

- Step 1 : Preparation of 5-mercapto-3-(p-tolyl)-1,2,4-thiadiazole via cyclization of thiosemicarbazide derivatives with substituted benzoyl chlorides under reflux (ethanol, 12 h, 80°C) .

- Step 2 : Thiol-alkylation using 2-chloro-N-(4-butylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 6–8 hours .

- Key Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify by column chromatography. Yield optimization (~60–70%) requires inert atmosphere (N₂) to prevent oxidation of the thiol intermediate .

Q. How can structural characterization of this compound be validated?

- Methodological Answer :

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm acetamide NH proton (~10.2 ppm) and thiadiazole ring protons (7.8–8.5 ppm for aromatic groups). Carbon signals for the thioether (C-S) appear at ~165–170 ppm .

- FTIR : Key stretches include N-H (3300 cm⁻¹), C=O (1680 cm⁻¹), and C-S (680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with thiadiazole cleavage .

Advanced Research Questions

Q. How do electronic effects of the p-tolyl and butylphenyl groups influence biological activity?

- Methodological Answer :

- Computational Analysis : Perform DFT studies (e.g., B3LYP/6-31G*) to map electrostatic potential (MESP) and HOMO-LUMO gaps. The electron-donating p-tolyl group increases electron density on the thiadiazole ring, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Experimental Correlation : Compare bioactivity (e.g., antimicrobial assays) against analogs with electron-withdrawing substituents. For example, replace p-tolyl with 4-chlorophenyl and measure IC₅₀ shifts .

Q. How to resolve contradictions in stability data under varying pH conditions?

- Methodological Answer :

- Stability Studies :

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient). Thiadiazole rings are stable in acidic conditions but degrade at pH >10 due to nucleophilic attack on the sulfur atom .

- Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>200°C typical for thiadiazoles) .

- Mitigation Strategies : Lyophilize and store at -20°C under argon to prevent hydrolysis .

Q. What strategies address low solubility in aqueous media for in vitro assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility. Validate with dynamic light scattering (DLS) to confirm no aggregation .

- Structural Modifications : Introduce polar groups (e.g., -OH or -COOH) on the butylphenyl moiety while retaining bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。